molecular formula C13H12O4 B581355 6-Methoxynaphthylglyoxal hydrate CAS No. 1172293-10-5

6-Methoxynaphthylglyoxal hydrate

Cat. No.: B581355
CAS No.: 1172293-10-5
M. Wt: 232.235
InChI Key: CBFAHRRUWMTAQH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxal moiety to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxynaphthylglyoxal hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxynaphthylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property makes it valuable in studying protein interactions and modifications in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: Similar in structure but lacks the glyoxal moiety.

    6-Methoxy-1-naphthylamine: Contains an amine group instead of the glyoxal moiety.

    6-Methoxy-2-naphthoic acid: Features a carboxylic acid group in place of the glyoxal moiety.

Uniqueness

6-Methoxynaphthylglyoxal hydrate is unique due to its glyoxal moiety, which allows it to participate in specific chemical reactions and interactions that other similar compounds cannot. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3.H2O/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14;/h2-8H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFAHRRUWMTAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656970
Record name (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172293-10-5
Record name (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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